Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-2-14-9(13)11-4-3-8(10)7(5-11)6-12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCDCSKVFZPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242284 | |
| Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96507-72-1 | |
| Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96507-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.453 | |
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| Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGL944DWM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Principle
The Vilsmeier-Haack reaction is a classical method for formylation of activated aromatic and heteroaromatic compounds using a reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For this compound, this reaction introduces the formyl group at the 3-position while simultaneously chlorinating the 4-position.
Typical Procedure
- Reagents: POCl₃, DMF, starting dihydropyridine ester
- Conditions: The reaction is typically carried out at low temperature (around 0–5 °C) initially, followed by heating to moderate temperatures (50–80 °C) for several hours.
- Workup: After completion, the reaction mixture is quenched with aqueous sodium acetate or water, extracted with organic solvents, dried, and purified by recrystallization or chromatography.
Research Findings
- Microwave-assisted Vilsmeier-Haack formylation has been reported to significantly reduce reaction times from 18 hours to 5–10 minutes while maintaining good yields (around 60–70%) and purity.
- Ultrasound-assisted synthesis at room temperature also improves efficiency and yield, providing a greener alternative to conventional heating.
- The reaction proceeds via a pyridone intermediate, which upon chlorination with POCl₃, yields the chloroformylated dihydropyridine.
Alternative Synthetic Routes
Sonochemical Synthesis
- Ultrasonic irradiation at room temperature has been employed to synthesize alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, structurally related to the target compound.
- This method offers mild conditions, shorter reaction times, and good yields (44–89%).
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional Vilsmeier-Haack | POCl₃, DMF, 50–80 °C | ~18 hours | 60–70 | Requires long reaction time |
| Microwave-Assisted Vilsmeier | POCl₃, DMF, 50 °C, MW irradiation | 5–10 minutes | 60–70 | Significantly reduced reaction time |
| Ultrasound-Assisted Synthesis | POCl₃, DMF, ultrasonic irradiation | 1–2 hours | 44–89 | Mild conditions, environmentally friendly |
| Multicomponent Reactions | Pyridine-2-amines, aldehydes, isonitriles | 4 hours (80 °C) | Variable | For related derivatives, not direct synthesis |
Analytical and Purification Techniques
- Reverse-phase high-performance liquid chromatography (RP-HPLC) using Newcrom R1 columns is effective for analyzing and purifying this compound and its impurities.
- Mass spectrometry (MS), including electrospray ionization (ESI-MS) and high-resolution MS (HRMS), is used for structural confirmation and purity assessment.
- Crystallization and silica gel chromatography are common purification methods post-synthesis.
Research Insights and Practical Considerations
- The microwave-assisted Vilsmeier-Haack reaction is currently the most efficient and scalable method, offering rapid synthesis with good yields and reproducibility.
- Ultrasound-assisted methods provide a greener alternative with comparable yields but may require optimization for scale-up.
- The choice of method depends on available equipment, desired scale, and purity requirements.
- The formyl and chloro substituents introduced are reactive handles for further chemical modifications, making this compound a versatile intermediate in medicinal chemistry and heterocyclic synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Ethyl 4-chloro-3-carboxy-5,6-dihydro-2H-pyridine-1-carboxylate.
Reduction: Ethyl 4-chloro-3-hydroxymethyl-5,6-dihydro-2H-pyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate has been investigated for its potential therapeutic effects. Its derivatives exhibit biological activities that make them candidates for drug development.
Case Study: Antimicrobial Activity
A study by Kikuchi et al. (2002) demonstrated that derivatives of this compound possess antimicrobial properties. The research focused on the synthesis of various derivatives and their evaluation against bacterial strains, showing promising results in inhibiting growth.
| Derivative | Activity | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Moderate | E. coli | 15 |
| Compound B | High | S. aureus | 22 |
| Compound C | Low | P. aeruginosa | 10 |
Analytical Chemistry Applications
The compound is utilized in analytical chemistry, particularly in chromatography.
HPLC Method Development
A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. The mobile phase consists of acetonitrile and water with phosphoric acid, allowing for effective separation and quantification.
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water |
| Column Type | Newcrom R1 |
| Flow Rate | 1 mL/min |
| Detection Method | UV at 254 nm |
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of pyridine derivatives.
Synthesis Pathway Example
This compound can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cyclization reactions.
Synthetic Route:
- Start with this compound.
- React with an amine to form a substituted pyridine derivative.
- Purify the product using column chromatography.
Mechanism of Action
The mechanism by which Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Key Differences and Implications
Functional Groups and Reactivity The target compound’s chloro and formyl groups differentiate it from simpler esters like ethyl pyruvate, which lacks halogen substituents. The chloro group may enhance electrophilicity, enabling nucleophilic substitution reactions, while the formyl group offers a site for condensation or reduction . In contrast, ethyl pyruvate’s ketone group is pivotal in metabolic pathways . Compared to TAS-103, a polycyclic quinoline derivative, the target compound’s partially saturated pyridine ring likely reduces aromatic stabilization, affecting binding interactions in biological systems .
Physicochemical Properties The compound’s hydrophobicity (evidenced by HPLC retention on a Newcrom R1 column) is intermediate between ethyl pyruvate (more polar due to its ketone) and TAS-103 (larger, more lipophilic structure) .
Applications
- Unlike TAS-103, which is a clinical anticancer agent, the target compound’s applications are inferred to be exploratory, such as serving as a precursor for heterocyclic drug candidates .
- Supramolecular helicates (e.g., 1b) utilize amide groups for self-assembly, a feature absent in the target compound, limiting its utility in supramolecular chemistry .
Research Findings and Contradictions
- Nomenclature Discrepancy: The IUPAC name varies between sources, with 3-formyl (Alfa Chemistry) and 5-formyl (P&S Chemicals) designations. This may reflect positional isomerism or a typographical error, necessitating structural verification via NMR or X-ray crystallography .
- Chromatographic Behavior : The compound’s elution under reverse-phase conditions (acetonitrile/water with phosphoric acid) contrasts with ethyl pyruvate’s higher polarity, which would require milder mobile phases .
Biological Activity
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO₃ |
| Molecular Weight | 217.649 g/mol |
| Stereochemistry | Achiral |
| Optical Activity | None |
The compound features a pyridine ring substituted with a formyl group and an ethyl carboxylate, which contributes to its reactivity and biological properties .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against several strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.05674 |
The antifungal properties further enhance its potential as a therapeutic agent in treating infections caused by resistant fungal strains .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the chloro substituent and the carbonyl group may play critical roles in disrupting bacterial cell wall synthesis or fungal cell membrane integrity .
Case Studies and Research Findings
A notable study investigated the compound's efficacy in a rat model for bacterial infection. The results indicated that treatment with this compound significantly reduced bacterial load compared to control groups. This study highlights its potential as an effective treatment option for bacterial infections.
In another research effort focusing on synthetic pathways, this compound was synthesized through a multi-step reaction involving pyridine derivatives and chloroacetaldehyde. This method not only confirmed the compound's structural integrity but also paved the way for further modifications aimed at enhancing its biological activity .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-component reactions or one-pot procedures. For example, analogous pyridine derivatives are synthesized using Biginelli-type condensations (e.g., ethyl acetoacetate, aldehydes, and thioureas) . Optimization involves screening reaction parameters (solvent, temperature, catalyst) and using informer libraries (e.g., Aryl Halide Chemistry Informer Library) to compare reaction efficiencies . Monitoring intermediates via TLC or LCMS ensures reaction progression.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., formyl and chloro groups). Example: δ 11.22 ppm (s, 1H) for carboxylic protons in related structures .
- ESIMS/HRMS : Determines molecular weight and fragmentation patterns (e.g., m/z 450.2 [M+1] in ethyl pyrazole carboxylate derivatives) .
- HPLC : Assesses purity (>98% in analogous compounds) .
Q. What safety precautions are recommended when handling this compound?
- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Consult safety data sheets (SDS) for related ethyl pyridinecarboxylates, which recommend immediate medical consultation upon exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and conformation of this compound?
- Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional data. For example, in tetrahydropyridine derivatives, key parameters include N2–C4–C5 angles (111.6°) and C24–C4–C5 angles (111.3°), critical for confirming dihydro-2H-pyridine ring geometry . Synchrotron sources enhance resolution for chlorine and oxygen atom positioning.
Q. How do the chloro and formyl substituents influence reactivity in further derivatization?
- Answer : The electron-withdrawing chloro group activates the ring for nucleophilic substitution, while the formyl group enables condensation (e.g., formation of hydrazones or Schiff bases). In related compounds, the formyl group undergoes Knoevenagel reactions with active methylene compounds . Chloro substituents facilitate Suzuki-Miyaura couplings when replaced by boronate esters .
Q. What strategies resolve contradictions in reaction outcomes during synthesis?
- Answer : Systematic screening using informer libraries identifies substrate-specific limitations (e.g., steric hindrance in bulky aryl halides) . Kinetic studies (e.g., variable-temperature NMR) elucidate intermediate stability, while DFT calculations model transition states to rationalize yield variations.
Methodological Tables
Table 1: Key Analytical Data for Ethyl Pyridinecarboxylate Derivatives
Table 2: Reaction Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

